![molecular formula C9H12N2O3 B2439307 N'-hydroxy-3,5-dimethoxybenzenecarboximidamide CAS No. 453566-08-0](/img/structure/B2439307.png)
N'-hydroxy-3,5-dimethoxybenzenecarboximidamide
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Overview
Description
“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20318 . This compound is used for proteomics research .
Molecular Structure Analysis
“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” contains a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
“N’-hydroxy-3,5-dimethoxybenzenecarboximidamide” has a melting point of 142-145°C . The compound’s InChI Key is OPLPZCZTKUUMGF-UHFFFAOYSA-N .Scientific Research Applications
- N’-Hydroxy-3,5-dimethoxybenzenecarboximidamide exhibits potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to understand its mechanism of action and potential clinical applications .
- Scientists use N’-hydroxy-3,5-dimethoxybenzenecarboximidamide as a tool in proteomics research. It may be employed for protein labeling, affinity purification, or mass spectrometry-based analyses. Its unique chemical structure allows specific interactions with proteins, aiding in their identification and characterization .
- Researchers explore N’-hydroxy-3,5-dimethoxybenzenecarboximidamide as a potential enzyme inhibitor. By targeting specific enzymes involved in disease pathways, this compound could lead to novel therapeutic strategies. Its inhibitory effects on specific enzymes need further investigation .
- Some studies suggest that N’-hydroxy-3,5-dimethoxybenzenecarboximidamide may have neuroprotective effects. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neuronal cells. These properties make it relevant for neurodegenerative disease research .
- The compound’s hydroxyl groups contribute to its antioxidant activity. Researchers investigate its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could have implications for health and disease prevention .
- N’-Hydroxy-3,5-dimethoxybenzenecarboximidamide serves as a valuable chemical probe in drug discovery. Medicinal chemists explore its interactions with biological targets, aiming to design novel compounds with improved efficacy and selectivity. Its unique structure provides insights into ligand-receptor interactions .
Anticancer Activity
Proteomics Research
Enzyme Inhibition Studies
Neuroprotective Properties
Antioxidant Potential
Chemical Biology and Medicinal Chemistry
Future Directions
properties
IUPAC Name |
N'-hydroxy-3,5-dimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPZCZTKUUMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=NO)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C(=N\O)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Hydroxy-3,5-dimethoxybenzimidamide |
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